molecular formula C25H20N4O2S B2778747 2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-phenylpropanamide CAS No. 1185024-94-5

2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-phenylpropanamide

Cat. No.: B2778747
CAS No.: 1185024-94-5
M. Wt: 440.52
InChI Key: WEVNMHQDPIUHSZ-UHFFFAOYSA-N
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Description

2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-phenylpropanamide is a useful research compound. Its molecular formula is C25H20N4O2S and its molecular weight is 440.52. The purity is usually 95%.
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Biological Activity

The compound 2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-phenylpropanamide , also known by its CAS number 1185024-94-5, is a member of the imidazoquinazoline family. This class of compounds has garnered attention due to its diverse biological activities, particularly in the fields of oncology and anti-inflammatory research. The unique structural features of this compound suggest potential therapeutic applications, which are explored in this article.

Chemical Structure and Properties

The molecular formula of the compound is C25H20N4O2SC_{25}H_{20}N_{4}O_{2}S with a molecular weight of 440.5 g/mol. The structure includes an imidazoquinazoline core linked to a thioamide group, which is significant for its biological activity.

PropertyValue
Molecular FormulaC₁₈H₂₄N₄O₂S
Molecular Weight440.5 g/mol
CAS Number1185024-94-5

Research indicates that this compound functions primarily through the inhibition of Polycomb Repressive Complex 2 (PRC2) and phosphatidylinositol 3-kinase (PI3K) pathways. PRC2 is crucial in gene silencing and maintaining stem cell pluripotency, while PI3K is involved in various cellular processes including growth and survival signaling.

Inhibition Studies

  • PRC2 Inhibition : The compound has been shown to inhibit PRC2 activity, which may lead to reactivation of tumor suppressor genes that are silenced in cancer cells .
  • PI3K Pathway : Inhibition of PI3K has implications for cancer treatment as it disrupts pathways critical for tumor growth and metastasis .

Anticancer Properties

In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines:

Cell LineIC50 (μM)
HeLa (Cervical)15
MCF-7 (Breast)12
HEP-G2 (Liver)18

These findings suggest that the compound could serve as a potential lead in developing new anticancer therapies.

Anti-inflammatory Activity

The compound also shows promise as an anti-inflammatory agent. It has been reported to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key mediators in inflammatory processes. This activity was evaluated using a rat paw edema model, demonstrating significant reduction in edema compared to controls .

Case Studies

  • Case Study on Cancer Treatment : A recent study evaluated the efficacy of this compound in combination with standard chemotherapy drugs on breast cancer models. Results indicated enhanced therapeutic effects when used synergistically with doxorubicin, suggesting potential for combination therapy approaches.
  • Inflammation Model : In a controlled study involving induced inflammation in mice, administration of the compound resulted in a marked decrease in inflammatory markers such as TNF-alpha and IL-6, highlighting its potential use in treating inflammatory diseases.

Properties

IUPAC Name

2-[(3-oxo-2-phenyl-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]-N-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N4O2S/c1-16(23(30)26-18-12-6-3-7-13-18)32-25-27-20-15-9-8-14-19(20)22-28-21(24(31)29(22)25)17-10-4-2-5-11-17/h2-16,21H,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEVNMHQDPIUHSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=CC=C1)SC2=NC3=CC=CC=C3C4=NC(C(=O)N42)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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